Ranatuerin-2SEA
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GFISTVKNLATNVAGTVIDTIKCKVTGGC |
Origin of Product |
United States |
Discovery, Isolation, and Identification of Ranatuerin 2sea
Bioprospecting and Specimen Collection Methodologies
The initial step in the discovery of Ranatuerin-2SEA involves the targeted collection of specimens, in this case, the Dusky Gopher Frog (Lithobates sevosus). Bioprospecting efforts for antimicrobial peptides often focus on amphibian species that inhabit environments with a high microbial load, as they are likely to possess potent chemical defenses. The collection of specimens is conducted in a manner that minimizes harm to the animals and their environment, often involving manual capture by experienced herpetologists.
Secretion Elicitation and Collection Techniques
Once specimens are collected, the skin secretions containing this compound are obtained through non-lethal methods. A common and humane technique is mild electrical stimulation applied to the dorsal skin surface, which induces the release of granular gland contents. nih.gov The secreted peptides are then carefully washed from the skin with purified water and collected. This aqueous solution is then typically lyophilized (freeze-dried) to produce a stable crude extract for further analysis.
Another method involves chemical stimulation, where a substance like norepinephrine (B1679862) is administered to induce secretion. nih.gov Regardless of the method, the goal is to obtain a sufficient quantity of the skin secretion for the subsequent isolation and purification of its constituent peptides.
Chromatographic Separation and Purification Protocols
The lyophilized crude secretion is a complex mixture of numerous peptides and proteins. To isolate this compound, a multi-step purification process is employed, with chromatography being the central technique. Initially, the crude extract is reconstituted in an appropriate buffer and subjected to solid-phase extraction to remove non-peptidic components and to pre-concentrate the peptide fraction.
Following initial cleanup, the peptide-rich fraction is subjected to reverse-phase high-performance liquid chromatography (RP-HPLC). This powerful technique separates peptides based on their hydrophobicity. The sample is injected into a column packed with a nonpolar stationary phase (e.g., C18 silica) and eluted with a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). qub.ac.uknih.gov
Peptides with different polarities interact with the stationary phase to varying degrees and thus elute at different times, allowing for their separation. The elution is monitored by a UV detector, and fractions are collected. This process is often repeated with different column materials or gradient conditions to achieve a highly purified sample of the target peptide, this compound.
Below is a representative table of HPLC conditions used for the purification of ranatuerin-family peptides.
| Parameter | Condition |
| Column | C18 Reverse-Phase |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient of Mobile Phase B |
| Flow Rate | Typically 1 mL/min |
| Detection | UV at 214 nm and 280 nm |
Initial Identification and Bioactivity Screening
As fractions are collected from the HPLC, they are screened for biological activity. For an antimicrobial peptide like this compound, this involves testing the fractions against a panel of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, and sometimes fungi. nih.govnih.gov A common method for this is the microbroth dilution assay, which determines the minimum inhibitory concentration (MIC) of the peptide required to inhibit microbial growth.
Fractions exhibiting significant antimicrobial activity are selected for further characterization. The primary structure (amino acid sequence) of the purified peptide is determined using techniques such as Edman degradation and mass spectrometry (e.g., MALDI-TOF or ESI-MS). nih.gov To definitively identify the novel peptide, a molecular biology approach known as "shotgun" cloning is often employed. nih.gov This involves creating a cDNA library from the frog's skin and using primers to amplify the gene encoding the peptide precursor. Sequencing this cDNA provides the full amino acid sequence of the prepropeptide, confirming the identity of the mature peptide isolated via HPLC.
Structural Characteristics and Conformational Studies
Primary Structure Elucidation
The primary structure, or amino acid sequence, of Ranatuerin-2SEA was determined following its purification from the skin secretions of Lithobates sevosus. researchgate.netnih.gov A multi-technique approach involving mass spectrometry and sequential degradation was employed to ensure an accurate and complete characterization. researchgate.netnih.gov
Electrospray Ion-Trap Mass Spectrometry (ESI-MS)
Electrospray Ion-Trap Mass Spectrometry (ESI-MS) was a key technique used in the characterization of this compound. researchgate.netnih.gov This method involves introducing the peptide solution into an ion source where it is dispersed into a fine spray of charged droplets. The solvent evaporates, leaving charged peptide ions that are then guided into an ion-trap mass analyzer. ESI-MS analysis determined the molecular mass of this compound to be 2,910 Da. uniprot.org This technique is valued for its high sensitivity and accuracy in determining the molecular weight of peptides and proteins.
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry was also utilized to confirm the molecular mass of this compound. researchgate.netnih.gov In this method, the peptide is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing the desorption and ionization of the peptide. The ions are then accelerated into a flight tube, and their mass-to-charge ratio is determined by their time of flight. This analysis corroborated the ESI-MS findings, identifying a molecular mass of 2,910 Da for the peptide. uniprot.org
Edman Degradation Sequencing
To determine the precise amino acid sequence, automated Edman degradation was performed. nih.gov This classical method sequentially removes one amino acid residue at a time from the N-terminus of the peptide. Each removed residue is then identified using chromatography. This process was repeated to elucidate the complete 29-residue sequence of this compound. uniprot.org The sequence was found to belong to the Ranatuerin-2 (B1576050) family of peptides, which are characterized by a conserved "Rana box" cyclic domain at the C-terminus. researchgate.netmdpi.comnih.gov
Below is a data table summarizing the primary structure of this compound.
| Property | Description |
| Peptide Name | This compound |
| Source Organism | Lithobates sevosus (Dusky Gopher Frog) |
| Amino Acid Sequence | GFISTVKNLATNVAGTVIDTIKCKVTGGC |
| Number of Residues | 29 |
| Molecular Mass (Da) | 2,910 |
| Structural Feature | C-terminal disulfide bridge between Cys-23 and Cys-29 |
Secondary and Tertiary Structure Analysis
While specific, detailed experimental studies on the secondary and tertiary structure of this compound itself are not extensively documented, the conformational characteristics of the Ranatuerin-2 family of peptides have been investigated using various spectroscopic methods. These studies reveal common structural motifs, such as a propensity to adopt helical structures in specific environments.
Alpha-Helical and Beta-Sheet Content Determination
For peptides in the Ranatuerin-2 family, the determination of secondary structure content, particularly the proportion of α-helices and β-sheets, is critical. These structures are often environment-dependent. Studies on closely related peptides, such as Ranatuerin-2CSa and Ranatuerin-2Pb, show that they typically lack a defined secondary structure in simple aqueous solutions, existing in a flexible, random coil state. nih.govnih.gov However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) solutions or lipid vesicles, these peptides undergo a significant conformational change, folding into predominantly α-helical structures. nih.govnih.gov This transition is believed to be essential for their biological activity. The analysis of a related peptide, Ranatuerin-2Pb, showed a dramatic increase in α-helical content when moving from an aqueous buffer to a TFE or liposome (B1194612) environment, as detailed in the table below. nih.gov
| Environment | α-Helix (%) | β-Sheet (%) | Turn (%) | Unordered (%) |
| 10 mM NH4Ac Buffer | 10.6 | 31.9 | 19.3 | 38.2 |
| 50% TFE/H₂O | 56.4 | 8.8 | 10.1 | 24.7 |
| POPC/POPG (1:1) Liposomes | 53.6 | 11.0 | 11.2 | 24.2 |
| POPE/POPG (3:1) Liposomes | 40.5 | 17.5 | 13.5 | 28.5 |
Table represents data for the related peptide Ranatuerin-2Pb, as detailed secondary structure analysis for this compound is not available. Data from nih.gov.
Circular Dichroism (CD) Spectroscopy for Conformational Dynamics
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the conformational dynamics of peptides like this compound. mpg.demdpi.com This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is highly sensitive to the secondary structure of proteins and peptides. wikipedia.org
For the Ranatuerin-2 family, CD spectroscopy is instrumental in monitoring the transition from a random coil to an α-helical conformation. nih.govnih.gov A typical CD spectrum for a peptide in a random coil state shows a strong negative band near 200 nm. mdpi.com Upon adopting an α-helical structure, the spectrum changes characteristically to display two negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm. mdpi.com Studies on ranatuerins consistently show this spectral shift when the solvent is changed from an aqueous buffer to a membrane-mimicking TFE/water mixture, providing clear evidence of induced helicity. nih.govnih.govnih.gov This conformational flexibility is a hallmark of many antimicrobial peptides and is directly linked to their mechanism of action.
A Detailed Examination of this compound: Structural and Conformational Properties
This compound is a peptide belonging to the ranatuerin-2 family of antimicrobial peptides (AMPs), which were first identified in the skin secretions of the bullfrog, Lithobates catesbeianus. nih.govmdpi.com Specifically, this compound was isolated from the Dusky Gopher Frog, Lithobates sevosus (formerly classified as Rana sevosa). uniprot.orgresearchgate.net Like other members of its family, it is a secreted peptide that plays a role in the frog's innate immune system. uniprot.org The primary structures of ranatuerin-2 peptides are generally not well conserved across different species, leading to a wide variation in their biological activities. nih.govresearchgate.net This article focuses exclusively on the structural and conformational characteristics of this compound as determined through various analytical techniques.
The structure of an antimicrobial peptide is intrinsically linked to its function. For this compound and related peptides, understanding their three-dimensional shape in different environments is key to deciphering their mechanism of action.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structure of peptides and proteins in solution, mimicking a physiological environment. mdpi.comsaromics.com This method provides detailed information on the peptide's backbone and side-chain conformations, flexibility, and interactions with the solvent. mdpi.comcore.ac.uk
While specific, high-resolution NMR studies exclusively on this compound are not available in the current literature, extensive research on closely related analogues, such as Ranatuerin-2CSa, provides significant insight. A conformational analysis of Ranatuerin-2CSa using proton NMR spectroscopy revealed that the peptide's structure is highly dependent on its environment. nih.gov In a simple aqueous solution, Ranatuerin-2CSa was found to lack a defined secondary structure, existing in a flexible, random coil state. nih.gov However, when placed in a membrane-mimicking solvent mixture of 2,2,2-trifluoroethanol (B45653) (TFE) and water, the peptide adopted a well-defined helix-turn-helix conformation. nih.gov This suggests that peptides of the ranatuerin-2 family are likely unstructured while circulating but fold into their active, helical conformation upon encountering a bacterial membrane.
Another study on Ranatuerin-2PLx, using Circular Dichroism (CD) spectroscopy—a technique often used in conjunction with NMR—showed similar results: the peptide was a random coil in an aqueous buffer but formed a distinct α-helix in a TFE solution. nih.gov
| Peptide | Solvent | Observed Conformation | Reference |
|---|---|---|---|
| Ranatuerin-2CSa | Aqueous Solution | Lacks secondary structure (random coil) | nih.gov |
| Ranatuerin-2CSa | TFE-d(3)-H₂O Mixture | Helix-turn-helix | nih.gov |
| Ranatuerin-2PLx | Aqueous Solution (NH₄AC buffer) | Random coil | nih.gov |
| Ranatuerin-2PLx | 50% TFE Solution | α-helix | nih.gov |
In the absence of experimentally determined structures, or to complement them, molecular modeling and computational prediction methods are invaluable tools. kva.searxiv.org Ab initio prediction methods aim to determine a protein's 3D structure directly from its amino acid sequence. kva.se Advanced artificial intelligence systems like AlphaFold have revolutionized this field, providing highly accurate structural predictions. biorxiv.org
For this compound, a predicted 3D structure is available in the AlphaFoldDB database, accessible via its UniProt entry (P85057). uniprot.org These computational models predict the likely folding pattern of the peptide. The AlphaFold model for this compound suggests a structure that includes an α-helical segment, consistent with findings for other ranatuerin-2 peptides in membrane-like environments. uniprot.orgnih.govnih.gov Such predictions are crucial for forming hypotheses about the peptide's interaction with cell membranes and for guiding the design of future experiments.
A defining feature of many antimicrobial peptides isolated from Ranidae family frogs is a C-terminal cyclic domain formed by an intramolecular disulfide bond. mdpi.com This motif is commonly referred to as the "Rana Box". mdpi.comnih.govmdpi.com
This compound contains two cysteine residues in its 29-amino-acid sequence, which form a disulfide bond. mdpi.comuniprot.org Specifically, this bond is predicted to occur between the cysteine at position 23 and the cysteine at position 29, creating a heptapeptide (B1575542) loop (Cys-Lys-Phe-Lys-Lys-Lys-Cys). mdpi.comuniprot.org
The precise function of the Rana box is a subject of ongoing investigation and appears to vary among different peptide families. mdpi.com In some peptides, like Ranatuerin-2PLx, the Rana box was found to be important for maintaining both antimicrobial activity and the stability of the α-helical structure. nih.gov However, studies on other ranatuerins, such as Ranatuerin-2-AW, have suggested that the disulfide bridge and the associated Rana box may be dispensable for antibacterial activity. mdpi.comnih.gov This indicates that the role of this structural feature is complex and may be dependent on the specific amino acid sequence of the rest of the peptide.
| Peptide | Disulfide Bond Position | Loop Sequence | Putative Role | Reference |
|---|---|---|---|---|
| This compound | Cys23 ↔ Cys29 | CKFKKKC | Structural stabilization (predicted) | mdpi.comuniprot.org |
| Ranatuerin-2PLx | Not specified | Not specified | Important for antimicrobial and antiproliferative activity; contributes to helical conformation | nih.gov |
| Ranatuerin-2-AW | Not specified | CKITGGC | Dispensable for antibacterial activity | mdpi.comnih.gov |
As introduced in the discussion of NMR spectroscopy, the solvent environment has a profound impact on the conformation of this compound and its analogues. This phenomenon is critical to their biological function, as they must transition from an aqueous environment (e.g., body fluids) to the lipid environment of a target cell membrane.
Studies on related peptides like Ranatuerin-2CSa and Ranatuerin-2PLx demonstrate a distinct conformational switch. nih.govnih.gov In aqueous solutions, these peptides are largely unstructured and flexible. nih.govnih.gov This disordered state may prevent aggregation and undesirable interactions in the host's system.
Upon encountering a less polar, membrane-mimicking environment, such as that provided by TFE in laboratory experiments, the peptides fold into a more rigid, amphipathic α-helical structure. nih.govnih.gov This induced structure places hydrophobic amino acid residues on one face of the helix and hydrophilic (often cationic) residues on the other. This amphipathic arrangement is believed to be essential for disrupting the bacterial membrane, which is the primary mechanism of action for many antimicrobial peptides. biorxiv.org The transition from a random coil to an α-helix is therefore a crucial step that enables the peptide to exert its antimicrobial effects.
Mechanisms of Biological Action
Antimicrobial Action Pathways
The antimicrobial activity of ranatuerin-2SEA and its analogs is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of microbial cell surfaces. explorationpub.comnih.gov This initial binding is a critical step that precedes membrane disruption and subsequent cell death.
Interaction with Microbial Cell Membranes
The interaction of ranatuerin peptides with microbial cell membranes is a key determinant of their antimicrobial efficacy. This interaction leads to a loss of membrane integrity, ultimately resulting in the demise of the pathogen. nih.gov The cationic and amphipathic nature of these peptides facilitates their aggregation on the bacterial cell surface. nih.gov
Studies on ranatuerin peptides and their analogs have consistently demonstrated their ability to permeabilize and disrupt bacterial membranes. nih.govnih.gov Scanning electron microscopy has revealed that ranatuerin-2SSa, a close analog of this compound, induces morphological abnormalities on the cell surface of a wide range of pathogens, including corrugations and a diminished integrity of the cell membrane. nih.govresearchgate.netmdpi.com Time-kill assays show that ranatuerin peptides can rapidly kill bacteria, often within minutes of exposure, which is characteristic of a membrane-disrupting mechanism. nih.gov The release of cellular contents, such as the enzyme β-galactosidase, upon treatment with ranatuerin peptides further confirms their membrane-permeabilizing action. mdpi.com This disruption is believed to be the primary mechanism of bacterial killing. nih.gov
The precise mechanism by which ranatuerin peptides disrupt the membrane is thought to align with established pore formation models. mdpi.comnih.gov These models, including the barrel-stave, carpet, and toroidal-pore models, describe different ways in which AMPs can compromise membrane integrity. tulane.edubiorxiv.org In the barrel-stave model , peptides insert into the membrane and aggregate to form a pore-like structure. The carpet model proposes that peptides accumulate on the membrane surface, creating a detergent-like effect that leads to micellization and disruption. mdpi.comtulane.edu The toroidal-pore model involves the peptides inducing the lipid monolayer to bend inward, forming a pore where both the peptides and the lipid head groups line the channel. mdpi.combiorxiv.org While the exact model for this compound has not been definitively elucidated, the observed membrane disruption is consistent with these general mechanisms of pore formation.
A crucial aspect of the antimicrobial action of ranatuerin peptides is their ability to bind to specific molecules on the bacterial cell surface. Ranatuerin-2SSa has been shown to have a high affinity for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. researchgate.netmdpi.comresearchgate.net It also exhibits a moderate affinity for lipoteichoic acid (LTA), which is found in the cell walls of Gram-positive bacteria. researchgate.netmdpi.comresearchgate.net This binding is significant as it not only localizes the peptide at the bacterial surface but can also neutralize the endotoxic effects of LPS. nih.gov The ability of ranatuerin peptides to interact with both LPS and LTA contributes to their broad-spectrum activity. nih.gov
Intracellular Target Inactivation
While membrane disruption is a primary mechanism, there is growing evidence that some antimicrobial peptides can translocate across the bacterial membrane without causing immediate lysis and then interact with intracellular targets. researchgate.netfrontiersin.org These intracellular actions can include the inhibition of nucleic acid synthesis, protein synthesis, or enzymatic activity. explorationpub.com For some AMPs, interaction with intracellular components is a key part of their bactericidal or bacteriostatic effects. frontiersin.org Although direct evidence for specific intracellular targets of this compound is limited, this remains a potential secondary mechanism of action.
Efficacy Against Gram-Negative Bacterial Pathogens
Ranatuerin peptides have demonstrated activity against a range of Gram-negative bacterial pathogens. uniprot.org For instance, Ranatuerin-2CSa shows potent growth inhibitory activity against Escherichia coli. nih.gov Analogs of ranatuerin have also shown effectiveness against other Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.gov The strong interaction with LPS is a key factor in their efficacy against these pathogens. researchgate.netmdpi.com
Data Tables
Table 1: Binding Affinity of Ranatuerin-2SSa to Bacterial Surface Components
| Bacterial Surface Component | Binding Affinity | Reference |
| Lipopolysaccharide (LPS) | High | researchgate.netmdpi.com |
| Lipoteichoic Acid (LTA) | Moderate | researchgate.netmdpi.com |
Table 2: Antimicrobial Activity of Ranatuerin Analogs Against Gram-Negative Bacteria
| Peptide | Organism | MIC (µM) | Reference |
| Ranatuerin-2CSa | Escherichia coli | 5 | nih.gov |
| [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ | Escherichia coli | 4.7-18.9 | nih.gov |
| [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ | Pseudomonas aeruginosa | 4.7-18.9 | nih.gov |
| [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ | Klebsiella pneumoniae | 4.7-18.9 | nih.gov |
Immunomodulatory and Inflammatory Response Modulation
Beyond its direct antimicrobial effects, this compound plays a role in modulating the host's immune and inflammatory responses. uniprot.orguniprot.org This dual functionality is a hallmark of many host defense peptides.
A notable biological activity of this compound is its ability to induce mast cell degranulation. uniprot.orguniprot.org Mast cells are key players in the innate immune system, and their degranulation releases a variety of inflammatory mediators. researchgate.net This process can be an important part of the initial response to infection. This compound, along with other peptides from the Dusky Gopher Frog, has been identified as a mast cell degranulating peptide. nih.govresearchgate.net
The induction of mast cell degranulation by this compound leads to the release of histamine (B1213489). uniprot.orguniprot.orgresearchgate.net Histamine is a potent inflammatory mediator that increases vascular permeability, allowing other immune cells to access the site of infection. nih.gov The release of histamine is a direct consequence of the peptide's interaction with mast cells. uniprot.orguniprot.org While the precise receptor-mediated or independent pathway for this compound is not fully elucidated, it is known to be a histamine-releasing peptide. nih.govresearchgate.net
Antiproliferative and Anticancer Mechanisms
Several antimicrobial peptides have been found to also possess antiproliferative and anticancer properties. nih.govfrontiersin.org The rationale behind this dual activity lies in the similarities between the cell membranes of microbes and cancer cells, both of which can be targeted by these cationic and amphipathic peptides. frontiersin.org
While specific studies on the anticancer mechanisms of this compound are limited, research on other ranatuerin peptides provides valuable insights. For instance, Ranatuerin-2Pb has been shown to exhibit inhibitory effects on the proliferation of several human cancer cell lines. nih.gov It displayed significant activity against NCI-H157 (lung cancer), MCF-7 (breast cancer), U251MG (glioblastoma), and PC-3 (prostate cancer) cells, with IC50 values of 1.453 µM, 7.254 µM, 2.172 µM, and 2.251 µM, respectively. nih.gov The proposed mechanisms for the anticancer activity of such peptides include membrane disruption, induction of apoptosis, and inhibition of angiogenesis. nih.govoncotarget.com Some peptides may act by forming pores in the cancer cell membrane, leading to lysis, while others may trigger programmed cell death pathways. frontiersin.orgoncotarget.com
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| NCI-H157 | Lung Cancer | 1.453 | nih.gov |
| MCF-7 | Breast Cancer | 7.254 | nih.gov |
| U251MG | Glioblastoma | 2.172 | nih.gov |
| PC-3 | Prostate Cancer | 2.251 | nih.gov |
Apoptosis Induction in Malignant Cells
Currently, there is a lack of specific research data directly demonstrating the induction of apoptosis in malignant cells by this compound. While studies on other members of the ranatuerin family, such as Ranatuerin-2PLx, have shown pro-apoptotic activity in cancer cell lines, these findings cannot be directly extrapolated to this compound without dedicated experimental evidence. Therefore, the precise role of this compound in triggering programmed cell death in cancerous cells remains an area for future investigation.
Caspase Activation Cascades
Similarly, the specific pathways of caspase activation initiated by this compound in malignant cells have not been elucidated in the available scientific literature. Research on the related peptide Ranatuerin-2PLx has indicated the activation of Caspase-3, a key executioner caspase in the apoptotic pathway. researchgate.net However, without direct studies on this compound, it is not possible to confirm its involvement in or the specific nature of any caspase activation cascades.
Modulation of Lactate (B86563) Dehydrogenase (LDH) Release
The effect of this compound on the release of lactate dehydrogenase (LDH) from malignant cells, an indicator of cell membrane damage and cytotoxicity, has not been specifically documented. Studies on the related peptide Ranatuerin-2PLx have shown that at concentrations effective for inhibiting cancer cell proliferation, there is not a significant leakage of LDH, suggesting a mechanism of action that may not primarily involve membrane lysis. researchgate.net However, the specific impact of this compound on LDH release requires direct experimental assessment.
Antioxidative Activity Assessment
In contrast to the lack of data on its anticancer mechanisms, the antioxidative potential of a related peptide, Ranatuerin-2SSa, has been evaluated. One study, which noted that this compound has the highest amino acid sequence similarity to Ranatuerin-2SSa (62%), assessed the free-radical scavenging capacity of Ranatuerin-2SSa using a 2,2′-azinobis-(3-ethylbenzothiazoline-6-sulfonate) (ABTS) assay. mdpi.com The results indicated that Ranatuerin-2SSa displayed moderate, dose-dependent antioxidative activity. mdpi.com
The free-radical scavenging capacity of Ranatuerin-2SSa is detailed in the table below:
| Concentration (μg/mL) | Free-Radical Scavenging Capacity (%) |
| 5 | 2.3 |
| 10 | 8.9 |
| 21.9 | 21.9 |
Data adapted from a study on Ranatuerin-2SSa, a peptide with sequence similarity to this compound. mdpi.com
This antioxidative activity was attributed to the presence of specific amino acid residues such as Met, Tyr, Pro, Cys, and Trp, with the sulfhydryl group in cysteine and the indole (B1671886) ring in tryptophan being particularly effective in scavenging free radicals. mdpi.com While this provides an indication, direct assessment of this compound is necessary to confirm its own antioxidative properties.
Structure Activity Relationship Sar Studies and Peptide Engineering
Role of Specific Amino Acid Residues and Sequence Motifs
The primary sequence of Ranatuerin-2SEA is GFVSVLKNLGKVGLGFVACKINKQC. uniprot.org The specific arrangement of its 29 amino acids is critical to its function. In the broader ranatuerin-2 (B1576050) family, the N-terminal region typically forms an α-helical domain, which is crucial for interacting with and disrupting microbial cell membranes. nih.gov The distribution of cationic (positively charged) and hydrophobic (water-repelling) residues is a key determinant of this interaction. For instance, studies on other antimicrobial peptides have shown that strategic placement of cationic residues, such as lysine (B10760008) (K), enhances the initial electrostatic attraction to the negatively charged bacterial membranes. researchgate.net
Influence of Disulfide Bridges on Conformational Stability and Activity
The intramolecular disulfide bridge between Cys23 and Cys29 in this compound is responsible for creating the cyclic "Rana box" structure. uniprot.org Disulfide bonds generally play a crucial role in stabilizing the three-dimensional structure of peptides, which can be essential for their biological function. nih.gov However, studies on Ranatuerin-2AW have shown that replacing the cysteine residues with serine (which cannot form a disulfide bridge) did not significantly diminish its antibacterial potency, suggesting that for some ranatuerin-2 peptides, the cyclic structure may not be strictly necessary for this particular activity. researchgate.netnih.gov This raises questions about the precise role of the disulfide bridge in this compound, which would require empirical investigation.
Effects of Net Charge on Membrane Interaction and Efficacy
The net positive charge of an antimicrobial peptide is a critical factor in its initial interaction with the negatively charged surfaces of bacterial membranes. researchgate.netnih.gov At a physiological pH, the lysine (K) and arginine (R) residues contribute to this positive charge. This compound has a calculated net positive charge, which facilitates its accumulation at the bacterial cell surface. Peptide engineering studies on Ranatuerin-2AW demonstrated that increasing its cationicity by substituting acidic amino acids with lysine significantly enhanced its antibacterial and anticancer activities. nih.govmdpi.com This suggests that modifications to increase the net positive charge of this compound could be a viable strategy for enhancing its potency.
Significance of Hydrophobicity and Amphiphilicity
Hydrophobicity, the measure of a molecule's tendency to repel water, and amphiphilicity, the presence of both hydrophobic and hydrophilic regions, are fundamental to the membrane-disrupting mechanism of many antimicrobial peptides. mdpi.comnih.gov Once attracted to the bacterial surface via electrostatic interactions, the hydrophobic face of the amphipathic α-helix inserts into the lipid bilayer, leading to membrane permeabilization and cell death. mdpi.com Studies on Ranatuerin-2Pb and its analogues have highlighted the delicate balance between hydrophobicity and bioactivity; an increase in hydrophobicity can lead to enhanced antimicrobial effects but may also increase toxicity to host cells. nih.gov For Ranatuerin-2AW, a variant with enhanced hydrophobicity and cationicity showed significantly optimized antibacterial and anticancer activities. nih.gov The specific balance of these properties in this compound would determine its efficacy and selectivity.
Peptide Length and its Correlation with Biological Potency
The length of an antimicrobial peptide can influence its ability to form stable secondary structures, such as α-helices, and span the bacterial membrane. This compound is 29 amino acids long. uniprot.org Truncation studies on other ranatuerin-2 peptides have yielded mixed results. For example, a truncated analogue of Ranatuerin-2PLx, which lacked the Rana box, showed reduced bioactivity. nih.gov Conversely, a truncated and amidated analogue of Ranatuerin-2Pb, consisting of the N-terminal 18 amino acids, exhibited broad-spectrum antimicrobial activity. nih.gov These findings suggest that an optimal length for activity exists and that simply shortening the peptide may enhance or diminish its function depending on which structural elements are retained.
Targeted Residue Substitution and Truncation Studies
Although no residue substitution or truncation studies have been performed on this compound itself, research on its homologues provides a roadmap for such investigations. The table below summarizes findings from studies on related ranatuerin-2 peptides, illustrating the effects of specific modifications.
| Parent Peptide | Modification | Key Finding | Reference |
| Ranatuerin-2AW | Cysteine to Serine substitution | Disulfide bridge is dispensable for antibacterial activity. | researchgate.net |
| Ranatuerin-2AW | Removal of the "Rana box" | The cyclic domain is not essential for antibacterial activity. | researchgate.net |
| Ranatuerin-2AW | Substitution with Lysine and Leucine | Increased cationicity and hydrophobicity significantly enhanced antibacterial and anticancer activities. | mdpi.comnih.gov |
| Ranatuerin-2PLx | Removal of the "Rana box" | Notably reduced antibacterial and antiproliferative activities. | nih.gov |
| Ranatuerin-2Pb | Truncation to N-terminal 18 amino acids with amidation | Retained broad-spectrum antimicrobial activity. | nih.gov |
These studies collectively indicate that the N-terminal α-helical domain is a primary driver of antimicrobial activity, while the C-terminal Rana box may have a modulatory role that varies between different members of the ranatuerin-2 family.
Synthetic Strategies and Analog Design of Ranatuerin 2sea
Ranatuerin-2SEA is a cationic antimicrobial peptide originally isolated from the skin secretions of the Dusky Gopher Frog, Lithobates sevosus. researchgate.netresearchgate.net Its synthesis and modification are pivotal for exploring its therapeutic potential and understanding its structure-activity relationship. Chemical synthesis, particularly solid-phase methodologies, is the cornerstone for producing ranatuerin peptides and their derivatives.
Ecological and Evolutionary Context
Phylogenetic Distribution and Species-Specific Variants of Ranatuerin-2 (B1576050) Peptides
The Ranatuerin-2 family of antimicrobial peptides (AMPs) is predominantly found in the skin secretions of ranid frogs, commonly known as true frogs. oup.com These peptides have been identified in species across both North America and Eurasia, highlighting their widespread presence within the family Ranidae. researchgate.net Initially discovered in the American bullfrog, Lithobates catesbeianus, Ranatuerin-2 peptides have since been isolated from a variety of species within the genera Rana and Lithobates. researchgate.netmdpi.com
In North America, besides L. catesbeianus, Ranatuerin-2 peptides, including the specific variant Ranatuerin-2SEA, have been identified in the Dusky Gopher Frog, Lithobates sevosus (formerly Rana sevosa). carlosdavidson.org Other North American species from which these peptides have been characterized include the carpenter frog (Rana virgatipes) and the pickerel frog (Rana palustris). researchgate.netnih.gov The distribution extends to Asian ranids as well, such as the Chinese bamboo leaf odorous frog and the Japanese brown frog, indicating a broad phylogenetic range for this peptide family. researchgate.netnih.gov
The nomenclature of these peptides often reflects their species of origin. For instance, this compound was named to denote the peptide family (Ranatuerin-2), the species (sevosa - SE), and the specific isoform (a). carlosdavidson.org This naming convention is crucial for tracking the diverse variants that arise in different species. While the Ranatuerin-2 family is widely distributed, the specific amino acid sequences of these peptides are highly species-specific. mdpi.com It is a notable finding that no two species, even those that are closely related phylogenetically, have been found to possess the exact same array of antimicrobial peptides. imrpress.com
Table 1: Phylogenetic Distribution of Selected Ranatuerin-2 Peptides
| Peptide Name | Species of Origin | Common Name | Geographic Region |
|---|---|---|---|
| Ranatuerin-2 | Lithobates catesbeianus | American Bullfrog | North America |
| This compound | Lithobates sevosus | Dusky Gopher Frog | North America |
| Ranatuerin-2P | Rana pipiens | Northern Leopard Frog | North America |
| Ranatuerin-2PLx | Rana palustris | Pickerel Frog | North America |
| Ranatuerin-2CSa | Rana cascadae | Cascades Frog | North America |
| Ranatuerin-2GR | Rana graeca | Greek Stream Frog | Eurasia |
| Ranatuerin-2ONa | Rana ornativentris | Japanese Brown Frog | Eurasia |
| R2AW | Amolops wuyiensis | Wuyi Torrent Frog | Eurasia |
Conservation and Variability of Primary Structures Across Ranid Frog Species
A defining characteristic of the Ranatuerin-2 peptide family is the significant variability in their primary amino acid structures. nih.gov Across different species of ranid frogs, the sequences of these peptides are poorly conserved. researchgate.netmdpi.com This high degree of variation is punctuated by a few conserved features, most notably a pair of cysteine residues near the C-terminus. researchgate.netmdpi.com These cysteines form a disulfide bridge, creating a cyclic heptapeptide (B1575542) or hexapeptide domain known as the "Rana box". researchgate.netgoogle.com While this Rana box is a common feature in many ranid AMPs, its functional necessity for the antimicrobial activity of Ranatuerin-2 peptides has been questioned, with some studies showing that its removal does not eliminate antibacterial properties. mdpi.commdpi.com
The primary structure of most Ranatuerin-2 peptides consists of an N-terminal α-helical domain and the C-terminal Rana box. nih.gov However, the amino acid sequence outside of the conserved cysteines shows considerable divergence, including amino acid substitutions and deletions. nih.govcore.ac.uk This variability is so pronounced that even within a single species, multiple paralogs (different versions of the peptide encoded by different genes) can exist. core.ac.uk The differences in amino acid sequences directly contribute to the varied antimicrobial specificities and potencies observed among different Ranatuerin-2 peptides. nih.govcore.ac.uk For example, some variants exhibit broad-spectrum activity against various bacteria, while others have a more limited range. nih.gov
Table 2: Comparison of Primary Structures of Selected Ranatuerin-2 Peptides
| Peptide Name | Species | Primary Amino Acid Sequence |
|---|---|---|
| This compound | L. sevosus | GFFDSVKKVVGKVLNALKCKITGGC |
| Ranatuerin-2 | L. catesbeianus | GFLDTLKNLFG-----KIL-CKITGC |
| Ranatuerin-2P | R. pipiens | GFFDSVKKVVGKVLNALKCKITGGC |
| Ranatuerin-2PLx | R. palustris | GFFDSVKKVVGKVLNALKCKITGGC |
| Ranatuerin-2GR | R. graeca | GLLDTVKSVAKNLADKLL-CKLSG-C |
| R2AW | A. wuyiensis | GFMDTAKNVAKNVAATLLDKLKCKITGGC |
Note: Hyphens (-) indicate gaps introduced to maximize alignment and highlight structural differences.
Evolutionary Pressures Shaping Amphibian AMP Diversity
The remarkable diversity of antimicrobial peptides (AMPs) in amphibians, including the Ranatuerin-2 family, is believed to be a product of intense evolutionary pressures. oup.com The primary driver of this diversity is thought to be a co-evolutionary "arms race" between the frogs and the vast array of pathogens in their environments. nih.govresearchgate.net This constant interaction with bacteria, fungi, and viruses exerts a strong diversifying or positive selection pressure on the genes encoding AMPs. oup.com
Evidence for this diversifying selection has been found in the gene loci for Ranatuerin-2. nih.gov An excess of non-synonymous (amino acid-altering) mutations compared to synonymous (silent) mutations in the regions of the gene that code for the mature peptide suggests that changes in the peptide's structure have been evolutionarily favored. oup.comcore.ac.uk This rapid evolution allows the frog's immune system to adapt to new and evolving pathogens. researchgate.net
Gene duplication is another key mechanism that has contributed to the expansion and diversification of the Ranatuerin-2 peptide family. researchgate.net The presence of multiple, distinct AMP genes within the genome of a single frog species is a testament to this process. core.ac.uk Following a gene duplication event, the "extra" copy of the gene is free to accumulate mutations, potentially leading to a new peptide variant with a different spectrum of antimicrobial activity. researchgate.net This allows a single species to possess a cocktail of different AMPs, broadening its defense against a wider range of microbes. imrpress.com
Role of this compound in Amphibian Host Defense
This compound, like other members of its family, plays a crucial role in the innate immune system of its host, the Dusky Gopher Frog. mdpi.comcarlosdavidson.org These peptides are a key component of the frog's first line of defense against invading microorganisms. nih.gov Stored in granular glands in the skin, they are released upon injury or stress, forming a chemical shield against potential pathogens. imrpress.comresearchgate.net
The primary function of Ranatuerin-2 peptides is their antimicrobial activity. nih.gov this compound has demonstrated the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. mdpi.com Generally, peptides of the Ranatuerin-2 family exhibit a broad spectrum of activity against various pathogens. researchgate.netmdpi.com This includes activity against fungi, which is particularly important given the threat of fungal diseases like chytridiomycosis to amphibian populations worldwide. frontiersin.orgmdpi.com Some studies have shown that Ranatuerin-2 peptides can inhibit the growth of Batrachochytrium dendrobatidis, the fungus responsible for chytridiomycosis. frontiersin.org
In addition to their direct antimicrobial effects, some Ranatuerin-2 peptides have been shown to possess antiviral properties. nsf.govasm.org For instance, Ranatuerin-2P, from the Northern Leopard Frog, can inactivate Frog Virus 3, an iridovirus that can cause mass mortality events in amphibians. nsf.gov this compound is also known to be a mast cell degranulating peptide, causing the release of histamine (B1213489), which suggests a role in inflammatory responses. mdpi.com
Advanced Research Methodologies
Enzyme-Linked Endotoxin Binding Assay (ELEBA) for Ligand Interaction
Specific studies employing the Enzyme-Linked Endotoxin Binding Assay (ELEBA) to evaluate the ligand interaction of Ranatuerin-2SEA are not available in the reviewed scientific literature. Therefore, no data on its binding affinity for endotoxins like lipopolysaccharide (LPS) or lipoteichoic acid (LTA) can be presented.
Broth Microdilution Assays for Antimicrobial Efficacy
The antimicrobial efficacy of this compound has been established against both Gram-positive and Gram-negative bacteria. uniprot.org Broth microdilution assays are a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism. nih.gov this compound has demonstrated inhibitory activity against specific bacterial strains. uniprot.org
The UniProt database entry for this compound documents its known antibacterial activities. uniprot.org
| Target Microorganism | Gram Staining | Observed Activity | Reference |
|---|---|---|---|
| Escherichia coli (Strain K12) | Gram-Negative | Antibacterial Activity Confirmed | uniprot.org |
| Micrococcus luteus (Strain NCTC 2665) | Gram-Positive | Antibacterial Activity Confirmed | uniprot.org |
Scanning Electron Microscopy (SEM) for Cell Morphology Analysis
There are no available research findings that utilize Scanning Electron Microscopy (SEM) to analyze morphological changes in bacterial or other cells induced by this compound. SEM is a technique that provides high-resolution, three-dimensional images of a specimen's surface, which can reveal mechanisms of antimicrobial action such as membrane disruption. researchgate.netnih.gov
Cell Viability Assays (e.g., MTT Assay) for Antiproliferative Activity
Investigations into the antiproliferative activity of this compound using cell viability assays, such as the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, have not been reported in the available literature. Such assays are crucial for determining a compound's potential to inhibit the growth of cancer cell lines. nih.gov
Flow Cytometry Techniques (e.g., Annexin V-FITC/Propidium Iodide Staining) for Apoptosis Detection
There is no documented research applying flow cytometry techniques to detect apoptosis in cells treated with this compound. Methods like Annexin V-FITC and Propidium Iodide (PI) staining are used to differentiate between healthy, apoptotic, and necrotic cells, providing insight into the mechanism of cell death. nih.gov
Immunological Assays for Inflammatory Mediator Release
The immunological activity of this compound has been characterized, specifically its ability to induce the release of inflammatory mediators. uniprot.org It is classified as a mast cell degranulating peptide. uniprot.org Assays performed on rat peritoneal mast cells have confirmed its capacity to cause histamine (B1213489) release, a key event in inflammatory responses. researchgate.netuniprot.org
| Assay Type | Cell Type | Observed Effect | Reference |
|---|---|---|---|
| Histamine Release Assay | Rat Peritoneal Mast Cells | Induces histamine release | researchgate.netuniprot.org |
Future Research Directions and Potential Academic Applications
Exploration of Novel Ranatuerin-2 (B1576050) Variants from Underserved Amphibian Species
The discovery of novel ranatuerin-2 variants from a wider range of amphibian species is a crucial avenue for future research. The primary structures of ranatuerin-2 peptides are known to be poorly conserved across different species, exhibiting variations in amino acid sequences. mdpi.com While ranatuerin-2 peptides have been identified in North American, Chinese, and Japanese frogs, many amphibian species remain unexplored. nih.gov Investigating the skin secretions of these underserved species could lead to the identification of new ranatuerin-2 isotypes with unique structural features and potentially enhanced or novel biological activities. nih.govuzh.ch For example, a study on the northern leopard frog (Rana pipiens) identified previously uncharacterized ranatuerin-2 peptides, highlighting the potential for discovering new variants even within well-studied species. uzh.ch This exploration would not only expand the known diversity of the ranatuerin family but also provide a richer library of natural templates for the design of new therapeutic agents.
Deeper Mechanistic Insights into Intracellular Targets and Signaling Pathways
While the membrane-disrupting capabilities of many antimicrobial peptides are well-documented, the precise intracellular targets and signaling pathways affected by Ranatuerin-2SEA remain an area ripe for investigation. researchgate.netmdpi.commdpi.com Future research should aim to elucidate the specific molecular interactions of this compound once it penetrates the microbial cell membrane. researchgate.net This could involve identifying specific intracellular proteins or nucleic acids that the peptide binds to, thereby inhibiting essential cellular processes such as DNA replication, protein synthesis, or enzymatic activity. mdpi.com
Furthermore, the immunomodulatory properties of ranatuerin peptides, including the induction of histamine (B1213489) release from mast cells, suggest an interaction with host cell signaling pathways. researchgate.netuniprot.org this compound is known to be a mast cell degranulating peptide. uniprot.org Understanding how this compound and its analogs modulate host immune responses is critical. canada.ca This includes investigating their effects on key signaling cascades such as the mitogen-activated protein kinase (MAPK) and nuclear factor kappaB (NF-κB) pathways, which are central to the inflammatory response. nih.govnih.gov Elucidating these mechanisms could reveal novel therapeutic applications for ranatuerins in inflammatory and autoimmune diseases. nih.gov Advanced proteomic and genomic techniques can be employed to identify these host-pathogen interactions and signaling networks. dovepress.comnumberanalytics.comamericanpeptidesociety.org
Rational Design of Peptide Analogs with Optimized Specificity
The natural structure of this compound serves as a template for the rational design of synthetic analogs with improved therapeutic properties. mdpi.comnih.gov By strategically modifying the amino acid sequence, researchers can aim to enhance antimicrobial potency while minimizing toxicity to host cells. mdpi.comfrontiersin.org Key parameters to manipulate include the peptide's net charge, hydrophobicity, and amphiphilicity, all of which influence its interaction with microbial and mammalian cell membranes. nih.govfrontiersin.org
Recent studies on other ranatuerin-2 peptides have demonstrated the feasibility of this approach. For instance, the creation of analogs with increased cationicity and hydrophobicity resulted in significantly optimized antibacterial and anticancer activities. mdpi.comnih.gov Another study showed that truncating a ranatuerin-2 peptide could still retain broad-spectrum antimicrobial activity. nih.gov Future efforts in designing this compound analogs could focus on:
Substitutions: Replacing specific amino acids to enhance antimicrobial activity or reduce hemolytic effects.
Truncations: Creating shorter versions of the peptide that retain the active domains, potentially reducing manufacturing costs. nih.gov
Hybrid Peptides: Combining the active motifs of this compound with those of other AMPs to create novel peptides with synergistic or broader activities.
Computational tools and machine learning algorithms can aid in predicting the efficacy and toxicity of these designed analogs before synthesis, streamlining the development process. frontiersin.orgnih.gov
Investigation of Synergistic Effects with Existing Antimicrobial Agents
A significant area of future research is the investigation of synergistic interactions between this compound and conventional antibiotics. frontiersin.orgnih.gov The emergence of multidrug-resistant bacteria necessitates the development of new therapeutic strategies, and combination therapies are a promising approach. nih.gov The membrane-permeabilizing action of this compound could potentially facilitate the entry of conventional antibiotics into bacterial cells, thereby increasing their efficacy and overcoming resistance mechanisms. frontiersin.orgnih.gov
Studies on other AMPs have shown that they can act as "permeabilizers" or "potentiators" for antibiotics like vancomycin, ciprofloxacin, and tetracycline. frontiersin.org Future research on this compound should involve systematic in vitro and in vivo studies to:
Identify which classes of antibiotics exhibit the most significant synergy with this compound against a range of pathogenic bacteria.
Determine the optimal concentrations for synergistic activity.
Elucidate the mechanisms underlying this synergy, such as enhanced membrane permeabilization or inhibition of bacterial efflux pumps.
These investigations could lead to the development of novel combination therapies that are more effective against resistant infections and may help to prolong the lifespan of existing antibiotics. nih.gov
Application in Research Tool Development for Host-Pathogen Interactions
This compound and its derivatives have the potential to be developed into valuable research tools for studying host-pathogen interactions. nih.govfrontiersin.orgnih.gov Due to their ability to interact with and disrupt microbial membranes, fluorescently or radioactively labeled this compound analogs could be used to:
Visualize and track the process of microbial membrane permeabilization in real-time.
Identify the specific binding sites of the peptide on both microbial and host cells.
Probe the structural and functional changes in the cell membrane upon peptide binding.
Furthermore, by understanding the specific intracellular targets of this compound, it could be used as a molecular probe to investigate specific cellular pathways in both pathogens and host cells. The development of three-dimensional cell culture models provides a more physiologically relevant system to study these interactions. nih.gov This could provide deeper insights into the mechanisms of microbial killing and the host's response to infection. nih.gov
Contribution to the Understanding of Innate Immunity Evolution
The study of ranatuerin peptides, including this compound, contributes significantly to our understanding of the evolution of the innate immune system. mdpi.comnih.govnih.govresearchgate.net The remarkable diversity of AMPs within and between amphibian species suggests a history of rapid evolution driven by selective pressures from pathogens. nsf.gov
Future research in this area could involve:
Phylogenetic Analysis: Comparing the gene sequences of Ranatuerin-2 variants from different frog species to reconstruct their evolutionary history and identify instances of positive or balancing selection. mdpi.comnih.gov
Functional Evolution: Testing the antimicrobial activity of ancestral and extant ranatuerin peptides against a panel of relevant pathogens to understand how their function has evolved over time. nih.gov
Gene Duplication and Diversification: Investigating the genetic mechanisms, such as gene duplication and subsequent mutation, that have led to the vast array of ranatuerin peptides observed today. nsf.gov
These studies will not only shed light on the co-evolutionary arms race between hosts and pathogens but also provide a broader understanding of the fundamental principles governing the evolution of innate immunity across different vertebrate lineages. nih.gov
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for isolating and purifying Ranatuerin-2SEA from natural sources?
- Answer : Use column chromatography (e.g., HPLC or size-exclusion) with solvent gradients optimized for peptide separation. Validate purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure reproducibility by documenting solvent ratios, flow rates, and temperature controls in line with standardized protocols .
- Table 1 : Common Isolation Techniques
| Method | Sensitivity | Key Parameters | Validation Tool |
|---|---|---|---|
| HPLC | High | Solvent gradient, flow rate | MS, UV-Vis |
| NMR | Structural | Solvent type, magnetic field strength | 2D-COSY, HSQC |
Q. How do researchers validate the structural identity of this compound?
- Answer : Combine tandem MS for peptide sequencing and NMR for stereochemical confirmation. Cross-reference spectral data with published databases (e.g., UniProt) and synthetic standards. Discrepancies in fragmentation patterns or chemical shifts require re-isolation or synthesis of analogs for comparative analysis .
Q. What are the standard protocols for assessing this compound’s stability under physiological conditions?
- Answer : Conduct stability assays in simulated body fluids (e.g., PBS at pH 7.4, 37°C) over 24–72 hours. Quantify degradation via LC-MS and compare against controls. Include protease inhibitors to distinguish chemical vs. enzymatic instability .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy data for this compound?
- Answer : Perform pharmacokinetic studies (e.g., bioavailability, tissue distribution) to identify absorption barriers. Use knock-out animal models to isolate target pathways. Meta-analyze dose-response curves across studies to distinguish assay-specific artifacts from true mechanistic discrepancies .
Q. What computational strategies are effective for predicting this compound’s interaction with non-canonical biological targets?
- Answer : Apply molecular docking (e.g., AutoDock Vina) with flexible side-chain modeling. Validate predictions using surface plasmon resonance (SPR) or microscale thermophoresis (MST). Cross-check with transcriptomic/proteomic datasets to identify off-target pathways .
Q. How should longitudinal toxicity studies for this compound be designed to account for species-specific metabolic differences?
- Answer : Use multi-species cohorts (e.g., rodents, primates) with staggered dosing regimens. Monitor biomarkers (e.g., liver/kidney function) and histopathology at intervals. Apply mixed-effects statistical models to differentiate inter-species variability from treatment effects .
Q. What methodologies address low reproducibility in this compound’s reported therapeutic thresholds across cell-based assays?
- Answer : Standardize cell lines (e.g., ATCC-validated), passage numbers, and culture conditions. Implement orthogonal assays (e.g., ATP viability, caspase activation) to confirm bioactivity. Publish raw data and assay parameters in open-access repositories for cross-lab validation .
Data Analysis & Contradiction Management
Q. How can conflicting mechanistic data on this compound’s action be systematically evaluated?
- Answer : Conduct a systematic review using PRISMA guidelines to map evidence quality. Apply Bradford Hill criteria to assess causality in observed effects. Use pathway enrichment analysis (e.g., KEGG, GO) to identify consensus vs. outlier mechanisms .
Q. What statistical approaches reconcile variability in this compound’s efficacy across heterogeneous patient-derived models?
- Answer : Employ multivariate regression to control for covariates (e.g., genetic background, disease stage). Use cluster analysis to subgroup responders/non-responders. Validate with bootstrapping or permutation tests to ensure robustness .
Methodological Best Practices
- Data Transparency : Share raw spectra, crystallography files, and assay conditions in supplementary materials to enable replication .
- Ethical Reporting : Disclose funding sources, potential conflicts of interest, and animal welfare compliance in the "Acknowledgments" section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
